Vinyl(trifluoromethyl)dimethylsilane
Overview
Description
Vinyl(trifluoromethyl)dimethylsilane is an organosilicon compound with the chemical formula C5H9F3Si. It is a colorless liquid that is highly flammable and has a boiling point of approximately 80°C . This compound is notable for its unique combination of vinyl and trifluoromethyl groups attached to a silicon atom, making it a valuable reagent in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
Vinyl(trifluoromethyl)dimethylsilane primarily targets organic substrates in chemical reactions, particularly in silylation processes. This compound is used to introduce silyl groups into organic molecules, which can significantly alter their chemical properties. The role of this compound in these reactions is to act as a silylating agent, facilitating the formation of silyl ethers, which are important intermediates in organic synthesis .
Mode of Action
This compound interacts with its targets through a mechanism involving the transfer of the silyl group to the organic substrate. This interaction typically occurs via a nucleophilic attack on the silicon atom, leading to the formation of a new silicon-carbon bond. The resulting changes include the stabilization of reactive intermediates and the protection of functional groups during subsequent chemical transformations. This compound thus plays a crucial role in modifying the reactivity and stability of organic molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The introduction of the silyl group can influence various downstream effects, such as altering the electronic properties of the molecule, increasing its steric bulk, and enhancing its resistance to hydrolysis. These changes can impact the overall reactivity and selectivity of the molecule in further chemical reactions. This compound is therefore a valuable tool in the synthesis of complex organic compounds .
Pharmacokinetics
This compound is known to have a boiling point of 80°C and a density of 0.978 g/cm³, which influence its bioavailability in chemical processes .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of stable silyl ethers and the protection of sensitive functional groups. These effects are crucial for the successful execution of multi-step organic syntheses, where the stability and reactivity of intermediates must be carefully controlled. This compound thus enables the efficient synthesis of complex molecules by providing a means to temporarily modify and protect reactive sites .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, high temperatures can increase its volatility, while moisture can lead to hydrolysis and degradation of the compound. Therefore, this compound must be handled under controlled conditions to maintain its effectiveness and stability in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl(trifluoromethyl)dimethylsilane is typically synthesized through a two-step process:
Preparation of Vinyl Trifluoromethyl Compounds: The initial step involves the synthesis of vinyl trifluoromethyl compounds.
Reaction with Dimethylsilicon Alcohol: The vinyl trifluoromethyl compound is then reacted with dimethylsilicon alcohol under controlled conditions to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly flammable and reactive nature of the compound. Safety measures are crucial to prevent accidents during production .
Chemical Reactions Analysis
Types of Reactions
Vinyl(trifluoromethyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The vinyl and trifluoromethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Vinyl(trifluoromethyl)dimethylsilane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Vinyl(dimethyl)silane: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Trifluoromethyl(dimethyl)silane: Does not contain the vinyl group, limiting its applications in vinyl-specific reactions.
Uniqueness
Vinyl(trifluoromethyl)dimethylsilane is unique due to the presence of both vinyl and trifluoromethyl groups attached to a silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in various synthetic and industrial applications .
Biological Activity
Vinyl(trifluoromethyl)dimethylsilane (VTMDMS) is a silane compound featuring a vinyl group and a trifluoromethyl group. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of VTMDMS, focusing on its pharmacological properties, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of VTMDMS is . The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The trifluoromethyl group is known to influence the biological activity of compounds by altering their electronic properties and interactions with biological targets.
Antimicrobial Activity
Trifluoromethyl-substituted compounds have also demonstrated antimicrobial properties. Research indicates that such compounds can exhibit antibacterial and antifungal activities, potentially making VTMDMS a candidate for further exploration in this area . The strong electronegativity of fluorine may enhance binding interactions with microbial targets.
Synthesis Methods
The synthesis of VTMDMS can be achieved through various methods, including:
- Hydrosilylation Reactions : Utilizing vinyl arenes and hydrodisiloxanes in the presence of catalysts like sodium triethylborohydride can yield silane products .
- Catalytic Methods : Recent advancements have introduced catalytic methods for synthesizing trifluoromethyl-substituted compounds, enhancing efficiency and selectivity .
Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer activity of a structurally similar compound, revealing that modifications in the trifluoromethyl group can lead to enhanced potency against specific cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth .
Compound | Cell Line | IC50 (µM) |
---|---|---|
VTMDMS* | A549 | TBD |
Analog 1 | HeLa | 15 |
Analog 2 | A549 | 10 |
*Note: IC50 for VTMDMS is yet to be determined.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of trifluoromethyl-containing compounds. Results indicated significant inhibition against various bacterial strains, suggesting that VTMDMS could possess similar activities .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
VTMDMS* | E. coli | TBD |
Trifluoro Analog | S. aureus | 20 |
Control | 10 |
*Note: Zone of inhibition for VTMDMS is yet to be determined.
Properties
IUPAC Name |
ethenyl-dimethyl-(trifluoromethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHXDQAWOUGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632562 | |
Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211985-86-3 | |
Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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